![molecular formula C20H23NO4 B2375360 2-[(4-Methylbenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate CAS No. 1324123-29-6](/img/structure/B2375360.png)

2-[(4-Methylbenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

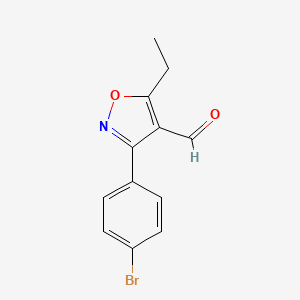

2-[(4-Methylbenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is a useful research compound. Its molecular formula is C20H23NO4 and its molecular weight is 341.407. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of Novel Mixed-Valence Oxovanadium Entities : 2-[(4-Methylbenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate was involved in the synthesis of dinuclear oxophenoxovanadates with mixed-valence properties. These complexes demonstrated significant structural complexity and were characterized using techniques like X-ray crystallography, EPR spectroscopy, and NMR measurements (Mondal et al., 2005).

Identification of Impurities in Repaglinide Drug Batches : The compound was identified among the impurities in Repaglinide bulk drug batches. The study highlights its isolation, structural characterization, and formation through preparative high-performance liquid chromatography and spectral analysis (Kancherla et al., 2018).

Development of α-Ketoamide Derivatives : Utilized in the synthesis of α-ketoamide derivatives, where OxymaPure showed superiority in purity and yield. The ring opening of N-acylisatin and subsequent reactions led to the formation of the title compounds, characterized by FT-IR, NMR, and elemental analysis (El‐Faham et al., 2013).

Palladium-Catalyzed α-Oxidation of Aromatic Ketones : The compound was prepared from aromatic ketones via α-oxidation using palladium acetate as a catalyst. The study also included the determination of the X-ray crystal structure of a derivative compound (Chen et al., 2016).

Synthesis of Hexahydropyrimidine Derivatives : Involved in the synthesis and cytotoxic activity analysis of new hexahydropyrimidine derivatives. The compounds showed varying degrees of cytotoxic activity against different cell lines, indicating potential therapeutic applications (Kireeva et al., 2021).

Chemical Properties and Reactivity

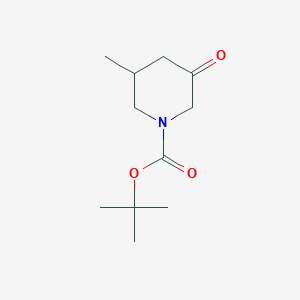

Synthesis of Alkyl N-(4-nitrophenyl)-oxomorpholine Carboxylates : The compound was used in the synthesis of bioactive compounds of pharmaceutical interest, representing a versatile building block for further chemical modifications (Trstenjak et al., 2013).

Application in Carbohydrate Chemistry : Its derivative, the Fsec protected glycosyl donor, was designed, synthesized, and evaluated for protection of hydroxyl groups, showing potential in the synthesis of complex carbohydrates (Spjut et al., 2010).

Synthesis and Anticancer Evaluation : Synthesized derivatives were screened for anticancer activity against a panel of 60 cell lines derived from nine cancer types, showing potential as therapeutic agents (Bekircan et al., 2008).

Investigation of Tetrel Bonding Interactions : The compound was part of a study investigating π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives. The study provided insights into the nucleophilic/electrophilic nature of various functional groups (Ahmed et al., 2020).

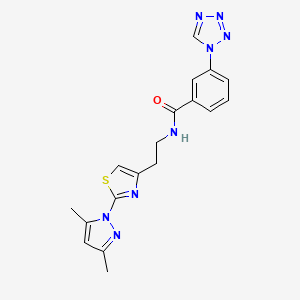

Antioxidant Potential from Marine Sources : A study highlighted its presence in marine seaweed and its potential as an antioxidant, offering insights into its applicability in pharmaceutical and food industries (Chakraborty et al., 2016).

Quantum Chemical Calculations for Corrosion Inhibition : Featured in a study as a corrosion inhibitor for copper, with quantum chemical calculations determining its molecular structure and inhibition efficiency (Zarrouk et al., 2014).

Properties

IUPAC Name |

[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-3-24-18-10-8-16(9-11-18)12-20(23)25-14-19(22)21-13-17-6-4-15(2)5-7-17/h4-11H,3,12-14H2,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDDNTOBPWHCFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NCC2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/no-structure.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-methyloxalamide](/img/structure/B2375280.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2375285.png)

![N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-phenylphenyl)acetamide](/img/structure/B2375290.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]cyclobutane-1-carboxylic acid](/img/structure/B2375294.png)

![1,3-Dimethyl-10-(4-methylphenyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2375296.png)

![2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(phenylsulfanyl)pyrimidine](/img/structure/B2375300.png)